molecular formula C9H6O6 B1200061 Benzene-1,2,3-tricarboxylic acid CAS No. 569-51-7

Benzene-1,2,3-tricarboxylic acid

Cat. No. B1200061
Key on ui cas rn: 569-51-7
M. Wt: 210.14 g/mol
InChI Key: UJMDYLWCYJJYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09162960B2

Procedure details

3-(Ethoxymethyl)phthalic acid disodium salt (3.7 mmol) from Example 2 was dissolved in water (40 ml). Potassium permanganate (7.5 mmol) was added and the resulting solution was stirred for 18 h at room temperature. The precipitate formed was filtered off and washed three times with hot water. The combined aqueous phase was evaporated under reduced pressure to approximately one third of the initial volume and cooled in an ice-bath. Concentrated HCl was added carefully for neutralization. The precipitated hemimellitic acid was collected on a glass filter, washed with water and dried (yield: 42%).
Name
3-(Ethoxymethyl)phthalic acid disodium salt
Quantity
3.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[Na+].[Na+].C([O:5][CH2:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:9]([C:10]([O-:12])=[O:11])[C:8]=1[C:16]([O-:18])=[O:17])C.[Mn]([O-])(=O)(=O)=[O:20].[K+]>O>[C:6]([OH:5])(=[O:20])[C:7]1[CH:15]=[CH:14][CH:13]=[C:9]([C:10]([OH:12])=[O:11])[C:8]=1[C:16]([OH:18])=[O:17] |f:0.1.2,3.4|

Inputs

Step One
Name
3-(Ethoxymethyl)phthalic acid disodium salt
Quantity
3.7 mmol
Type
reactant
Smiles
[Na+].[Na+].C(C)OCC1=C(C(C(=O)[O-])=CC=C1)C(=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.5 mmol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed three times with hot water
CUSTOM
Type
CUSTOM
Details
The combined aqueous phase was evaporated under reduced pressure to approximately one third of the initial volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
ADDITION
Type
ADDITION
Details
Concentrated HCl was added carefully for neutralization
CUSTOM
Type
CUSTOM
Details
The precipitated hemimellitic acid was collected on a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (yield: 42%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C1=C(C(=O)O)C(C(=O)O)=CC=C1)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.